Chroman-6-ylboronic acid
Overview
Description
Chroman-6-ylboronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Chroman-6-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups involved in this reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds via the SM coupling reaction . The compound’s role in these pathways contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s worth noting that the compound is generally considered to be stable and readily prepared .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . This makes it a valuable tool in organic chemistry, particularly in the field of synthetic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which it is involved is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally considered to be environmentally benign .
Biochemical Analysis
Biochemical Properties
Chroman-6-ylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for the detection and quantification of carbohydrates and other biomolecules. This compound interacts with enzymes such as glycosidases and proteins that have diol-containing substrates. The nature of these interactions involves the formation of boronate esters, which are stable yet reversible, allowing for dynamic biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with cell surface receptors that have diol-containing ligands. This interaction can modulate gene expression and cellular metabolism. For example, this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to affect cell proliferation and apoptosis, highlighting its potential in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites. For instance, this compound can inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds . This inhibition can lead to changes in cellular processes such as glycosylation and signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant harm . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that process diol-containing substrates. It can affect the flux of metabolites in pathways such as glycolysis and the pentose phosphate pathway . By inhibiting or activating specific enzymes, this compound can alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The localization of this compound within cells can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other subcellular compartments such as the endoplasmic reticulum and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . This localization is crucial for its function, as it determines the specific biochemical pathways and processes it can modulate.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOTMNSYSYOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679150 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-84-6 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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